Fmoc-N-Me-Ser(tBu)-OH, also known as Fmoc-N-alpha-methyl-O-tert-butyl-L-serine, is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for creating peptides, which are chains of amino acids that play crucial roles in biological processes.
Fmoc-N-Me-Ser(tBu)-OH incorporates a modified serine amino acid into the peptide chain. The Fmoc group (Fluorenylmethoxycarbonyl) acts as a temporary protecting group for the amino terminus of the amino acid, allowing for the stepwise addition of other amino acids in a controlled manner []. The tert-butyl (tBu) group protects the hydroxyl side chain of the serine residue, ensuring proper peptide bond formation.
The N-methyl modification on the serine residue introduces a methyl group to the side chain, altering the chemical properties of the resulting peptide. This modification can be used to:
Fmoc-N-Me-Ser(tBu)-OH is valuable for synthesizing various peptides, including:
Fmoc-N-Methyl-Serine-tert-Butyl Ester is a derivative of the amino acid serine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a tert-butyl group at the hydroxyl terminus. This compound is essential in peptide synthesis, where it functions as a building block due to its stability and the protective groups that prevent undesired reactions during synthesis. The molecular formula for Fmoc-N-Methyl-Serine-tert-Butyl Ester is , with a molecular weight of approximately 397.46 g/mol .
While specific data on the toxicity of Fmoc-N-Me-Ser(tBu)-OH is limited, it is generally recommended to handle chemicals used in peptide synthesis with caution. Some potential hazards include:
Fmoc-N-Methyl-Serine-tert-Butyl Ester is utilized in biological research to synthesize peptides that serve as probes for studying protein-protein interactions and enzyme-substrate interactions. Peptides derived from this compound are investigated for their potential therapeutic applications, including enzyme inhibition and receptor modulation .
The synthesis of Fmoc-N-Methyl-Serine-tert-Butyl Ester typically involves several key steps:
In industrial settings, automated peptide synthesizers are often used to optimize these processes for higher yields and efficiency .
Fmoc-N-Methyl-Serine-tert-Butyl Ester finds applications across various fields:
Research involving Fmoc-N-Methyl-Serine-tert-Butyl Ester focuses on its incorporation into peptide chains during synthesis. The protective groups allow selective reactions while preventing side reactions, making it an effective tool in studying various biochemical interactions. Its derivatives can also be analyzed for their binding affinities to specific proteins or enzymes, contributing to drug discovery efforts .
Several compounds share structural similarities with Fmoc-N-Methyl-Serine-tert-Butyl Ester, each exhibiting unique properties:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Fmoc-Tyrosine(t-Butyl)-OH | Lacks methyl group on nitrogen | Used for synthesizing tyrosine-containing peptides |
Fmoc-N-Methyl-Tyrosine | Lacks tert-butyl protecting group | Focused on tyrosine modifications |
Fmoc-alpha-Me-L-Ser(tBu)-OH | Similar structure but different amino acid backbone | Used for synthesizing modified serine peptides |
(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid | Contains similar protective groups | Often used in specialized peptide synthesis |
The uniqueness of Fmoc-N-Methyl-Serine-tert-Butyl Ester lies in its specific combination of protective groups and the methylation at the nitrogen atom, which influences both its reactivity and the conformation of resulting peptides. This makes it particularly valuable in synthesizing complex peptide structures that require precise control over functional groups .
Fmoc-N-Me-Ser(tBu)-OH is defined by three key modifications:
The IUPAC name is (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid. Its molecular formula is C₂₃H₂₇NO₅, with a molecular weight of 397.46 g/mol.
Property | Value |
---|---|
CAS Number | 197632-77-2 |
Melting Point | 213–218°C |
Solubility | DMF, DCM, NMP |
Optical Rotation | [α]D²⁰ = +2° (c=1 in MeOH) |
Fluorenylmethyloxycarbonyl-N-Methyl-Serine(tert-Butyl)-OH represents a sophisticated amino acid derivative with molecular formula C₂₃H₂₇NO₅ and molecular weight 397.46 g/mol [1] [2]. The compound features three distinct protective modifications that collectively enhance its utility in solid-phase peptide synthesis applications [3]. The molecular architecture incorporates a fluorenylmethyloxycarbonyl group as the primary alpha-amino protective functionality, an N-methyl modification on the amino acid backbone, and a tert-butyl ether protection for the serine hydroxyl side chain [4] [5].
The fluorenylmethyloxycarbonyl protecting group serves as a temporary, base-labile protection system for the alpha-amino functionality [9] [10]. This protecting group demonstrates exceptional stability under acidic conditions while remaining readily removable through treatment with secondary amines such as piperidine in dimethylformamide [9]. The mechanism of fluorenylmethyloxycarbonyl deprotection involves base-catalyzed beta-elimination, producing carbon dioxide and dibenzofulvene as byproducts [10]. The dibenzofulvene intermediate is subsequently scavenged by excess piperidine to form a stable fulvene-piperidine adduct, preventing unwanted side reactions [13].
The N-methyl modification represents a permanent backbone alteration that significantly impacts the conformational properties of the amino acid derivative [11] [19]. N-methylation of amino acids increases conformational rigidity, membrane permeability, and protease resistance in peptide structures [11] [42]. The presence of the methyl group on the amide nitrogen restricts rotational freedom around the peptide bond, leading to enhanced structural stability [19]. Quantum chemical calculations demonstrate that N-methylation increases the polarizability and dipole moment of amino acid derivatives while decreasing the energy barrier for cis-trans amide isomerization [19].
The tert-butyl ether protection of the serine hydroxyl group provides acid-labile side chain protection that remains stable under the basic conditions used for fluorenylmethyloxycarbonyl removal [22] [24]. The tert-butyl protecting group exhibits remarkable stability toward nucleophilic attack due to steric hindrance around the ether linkage [23] [25]. Deprotection occurs under acidic conditions, typically using trifluoroacetic acid, through protonation of the ether oxygen followed by elimination of the tert-butyl cation [22]. The bulky nature of the tert-butyl group prevents unwanted side reactions during peptide synthesis while maintaining orthogonality with the fluorenylmethyloxycarbonyl protecting strategy [24].
Component | Molecular Function | Removal Conditions | Chemical Stability |
---|---|---|---|
Fluorenylmethyloxycarbonyl Group | Alpha-amino protection | Base-labile (piperidine/dimethylformamide) | Acid-stable, base-labile [9] |
N-Methyl Modification | Backbone methylation | Permanent modification | Chemically stable [11] |
L-Serine Backbone | Amino acid core structure | Core structure | Maintains L-configuration [16] |
tert-Butyl Protection | Hydroxyl side-chain protection | Acid-labile (trifluoroacetic acid) | Base-stable, acid-labile [22] |
The stereochemical configuration of Fluorenylmethyloxycarbonyl-N-Methyl-Serine(tert-Butyl)-OH maintains the natural L-configuration of serine at the alpha-carbon center [16] [17]. The compound exhibits an S-configuration according to the Cahn-Ingold-Prelog priority rules, which corresponds to the L-designation in the Fischer nomenclature system [16] [20]. The preservation of the L-stereochemistry ensures compatibility with natural peptide sequences and maintains the biological relevance of synthesized peptides [17].
The introduction of the N-methyl group creates additional stereochemical complexity through restricted amide bond rotation [21] [38]. N-methylation significantly affects the conformational landscape of the amino acid by introducing steric constraints that limit the accessible phi and psi angles [21]. Computational studies demonstrate that N-methylated amino acids adopt preferred conformations that differ substantially from their non-methylated counterparts [19] [21]. The conformational restriction imposed by N-methylation can stabilize specific secondary structures in peptides, particularly beta-turns and extended conformations [21] [41].
The stereochemical integrity of the serine derivative is maintained throughout standard peptide synthesis procedures due to the protective group strategy employed [27] [29]. The fluorenylmethyloxycarbonyl and tert-butyl protecting groups provide steric shielding that prevents epimerization at the alpha-carbon during coupling reactions [13] [27]. The acid-stable nature of the fluorenylmethyloxycarbonyl group and the base-stable character of the tert-butyl ether ensure that stereochemical integrity is preserved under standard solid-phase peptide synthesis conditions [13] [22].
Crystallographic studies of related N-methylated serine derivatives reveal distinct packing arrangements compared to non-methylated analogs [34] [37]. The N-methyl group influences intermolecular hydrogen bonding patterns and crystal lattice formation [34]. These structural differences manifest in altered physical properties, including modified solubility characteristics and thermal stability profiles [37].
The comparative analysis between Fluorenylmethyloxycarbonyl-N-Methyl-Serine(tert-Butyl)-OH and its non-methylated counterpart Fluorenylmethyloxycarbonyl-Serine(tert-Butyl)-OH reveals significant differences in molecular properties and synthetic utility [18] [19]. The molecular weight difference of 14.06 g/mol reflects the addition of the methyl group, with the N-methylated derivative having a molecular weight of 397.46 g/mol compared to 383.4 g/mol for the non-methylated compound [1] [18].
The conformational properties differ substantially between the two derivatives due to the restricted amide bond rotation in the N-methylated form [19] [21]. While Fluorenylmethyloxycarbonyl-Serine(tert-Butyl)-OH maintains standard conformational flexibility around the peptide bond, the N-methylated variant exhibits constrained rotation that stabilizes specific conformational states [19]. This conformational restriction leads to enhanced membrane permeability and protease resistance in peptide structures containing the N-methylated derivative [11] [42].
The synthetic utility of both compounds in solid-phase peptide synthesis follows similar protocols, with both derivatives employing identical protecting group strategies [18] [31]. The fluorenylmethyloxycarbonyl group provides temporary alpha-amino protection in both cases, while the tert-butyl ether protects the serine hydroxyl functionality [18] [31]. However, the N-methylated derivative requires specialized synthetic approaches for its preparation, typically involving formaldehyde-mediated cyclization followed by reduction [29].
Property | Fluorenylmethyloxycarbonyl-N-Methyl-Serine(tert-Butyl)-OH | Fluorenylmethyloxycarbonyl-Serine(tert-Butyl)-OH |
---|---|---|
Molecular Formula | C₂₃H₂₇NO₅ [1] | C₂₂H₂₅NO₅ [18] |
Molecular Weight (g/mol) | 397.46 [1] | 383.4 [18] |
CAS Number | 197632-77-2 [1] | 71989-33-8 [18] |
Melting Point (°C) | 213-218 [1] | Not specified [18] |
Conformational Flexibility | Restricted due to N-methylation [19] | Standard amide flexibility [18] |
Peptide Properties | Enhanced rigidity, membrane permeability [11] | Standard peptide characteristics [18] |
The incorporation of N-methylated amino acids into peptide sequences provides enhanced biological stability through increased resistance to proteolytic degradation [41] [42]. Peptides containing N-methylated residues demonstrate significantly improved half-lives when exposed to protease activity, with stability increases ranging from 72 to over 1000-fold depending on the position of N-methylation [41]. The non-methylated Fluorenylmethyloxycarbonyl-Serine(tert-Butyl)-OH does not confer these enhanced stability properties, making it suitable for standard peptide synthesis applications where natural peptide characteristics are desired [18].